7-Iodo-1H-indazole
CAS No.: 945761-94-4
Cat. No.: VC2246211
Molecular Formula: C7H5IN2
Molecular Weight: 244.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945761-94-4 |
|---|---|
| Molecular Formula | C7H5IN2 |
| Molecular Weight | 244.03 g/mol |
| IUPAC Name | 7-iodo-1H-indazole |
| Standard InChI | InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) |
| Standard InChI Key | JBCFWHAFVDMAEU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)I)NN=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)I)NN=C2 |
Introduction
Basic Properties and Structure
7-Iodo-1H-indazole (CAS No. 945761-94-4) has the molecular formula C₇H₅IN₂ and a molecular weight of approximately 244.03 g/mol. Structurally, it features an indazole core with an iodine atom strategically positioned at the 7-position of the benzene ring, which significantly enhances the compound's reactivity and potential for further functionalization through various chemical transformations.
The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring containing two nitrogen atoms. This heterocyclic arrangement provides unique electronic properties and hydrogen bonding capabilities that contribute to the compound's biological activity and synthetic utility. The iodine atom at the 7-position serves as an excellent leaving group, making the compound particularly valuable for cross-coupling reactions and other synthetic transformations.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 7-Iodo-1H-indazole:
| Property | Value |
|---|---|
| IUPAC Name | 7-iodo-1H-indazole |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.03 g/mol |
| CAS Number | 945761-94-4 |
| InChI | InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) |
| InChI Key | JBCFWHAFVDMAEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)I)NN=C2 |
The compound exists as a solid at room temperature and exhibits characteristics typical of heterocyclic compounds containing halogens. Its physical properties are influenced by the presence of the iodine atom, which affects the compound's melting point, solubility, and reactivity in various chemical transformations.
Synthesis and Preparation Methods
The synthesis of 7-Iodo-1H-indazole can be accomplished through several routes, each with specific advantages depending on the desired scale, available reagents, and synthetic goals. Understanding these synthetic pathways is crucial for researchers working with this compound in medicinal chemistry and drug discovery programs.
Transition Metal Catalyzed Reactions
Chemical Reactivity
7-Iodo-1H-indazole exhibits rich chemical reactivity, particularly due to the presence of the iodine atom, which serves as an excellent leaving group in various transformations. This reactivity profile makes it a valuable building block in organic synthesis and medicinal chemistry.
Substitution Reactions
The iodine atom in 7-Iodo-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is particularly valuable in medicinal chemistry for creating libraries of 7-substituted indazole derivatives with diverse functional groups. The substitution reactions typically proceed under mild conditions and offer good functional group tolerance.
Common nucleophiles used in these transformations include amines, alcohols, thiols, and carbon-based nucleophiles. The resulting 7-substituted indazoles often exhibit unique biological properties, making this transformation particularly valuable in drug discovery programs.
Cross-Coupling Reactions
Biological Activity
7-Iodo-1H-indazole has demonstrated a diverse range of biological activities, making it a compound of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown promising results in various therapeutic areas, particularly in anticancer, anti-inflammatory, and enzyme inhibition studies.
Anticancer Properties
Studies have shown that 7-Iodo-1H-indazole and its derivatives exhibit promising anticancer activities against various cancer cell lines. The compound's ability to influence cellular signaling pathways involved in cancer progression has been documented in several research investigations, highlighting its potential in oncology drug development.
Antitumor Activity Data
The following table summarizes key findings regarding the antitumor activity of 7-Iodo-1H-indazole and related derivatives:
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Iodo-1H-indazole derivatives | K562 (Leukemia) | 5.15 | Inhibition of Bcl2 family members |
| 7-Iodo-1H-indazole | A549 (Lung cancer) | Not specifically reported | Potential apoptosis induction |
| Related indazole derivatives | Various | Range: 0.88 to >50 | Varies with substitution patterns |
Research has indicated that 7-Iodo-1H-indazole derivatives can induce apoptosis in cancer cells by modulating pathways involving Bcl2 and p53, critical regulators of cell death and survival. The effectiveness of these compounds varies significantly with structural modifications, highlighting the importance of structure-activity relationship studies in optimizing their anticancer potential.
Anti-inflammatory Properties
7-Iodo-1H-indazole has been studied for its anti-inflammatory properties, showing potential as a starting point for developing new anti-inflammatory agents. The compound and its derivatives have demonstrated the ability to modulate various inflammatory mediators and pathways, making them candidates for the development of new therapeutic agents for inflammatory conditions.
The anti-inflammatory effects of 7-Iodo-1H-indazole derivatives are typically associated with their ability to inhibit specific enzymes or signaling molecules involved in inflammatory processes. These may include cyclooxygenases, lipoxygenases, or pro-inflammatory cytokines, depending on the specific structural features of the derivatives.
Enzyme Inhibition
One of the most significant biological activities of 7-Iodo-1H-indazole is its ability to inhibit specific enzymes involved in various physiological and pathological processes. This enzyme inhibitory activity forms the basis for many of its therapeutic applications.
Enzyme Inhibition Data
The following table summarizes key findings regarding the enzyme inhibitory activity of 7-Iodo-1H-indazole:
| Target Enzyme | Inhibition Potency | Binding Interaction |
|---|---|---|
| Phosphoinositide 3-kinase δ | Moderate to high | ATP-binding site interaction |
| Indoleamine 2,3-dioxygenase (IDO1) | Moderate (based on structural analogs) | Hydrogen bonding in active site |
| Tyrosine kinases | Variable depending on specific kinase | Competition with ATP |
The enzyme inhibitory properties of 7-Iodo-1H-indazole and its derivatives make them valuable tools in studying cellular signaling pathways and potential therapeutic targets. The specificity and potency of inhibition can often be tuned through appropriate structural modifications, allowing for the development of compounds with optimized activity profiles.
Mechanism of Action
Understanding the mechanism of action of 7-Iodo-1H-indazole is crucial for rationalizing its biological activities and guiding the development of improved derivatives with enhanced therapeutic potential.
Target of Action
7-Iodo-1H-indazole, like other indazole derivatives, demonstrates a wide range of medicinal applications due to its interactions with various cellular targets. Research has identified potential applications as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent, each associated with specific molecular targets.
The versatility of indazole derivatives in targeting multiple biological systems stems from their ability to interact with diverse protein targets through hydrogen bonding, π-stacking interactions, and other non-covalent interactions. The presence of the iodine atom at the 7-position can significantly influence these interactions, affecting both binding affinity and selectivity.
Mode of Action
The mechanism of action of 7-Iodo-1H-indazole involves its interaction with specific cellular targets, leading to alterations in cellular processes. For instance, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with signaling pathways regulated by this enzyme, resulting in therapeutic effects.
The compound's mode of action typically involves binding to the active site or an allosteric site of target proteins, modulating their activity and consequently affecting downstream cellular processes. The specific nature of these interactions depends on the structural features of the compound and the target protein, highlighting the importance of structural biology studies in understanding these mechanisms.
Biochemical Pathways
The biochemical pathways affected by 7-Iodo-1H-indazole are those involving its specific targets. If acting as an inhibitor of phosphoinositide 3-kinase δ, it would impact the PI3K/AKT/mTOR pathway, which plays crucial roles in cell survival, growth, and proliferation.
This interaction can lead to decreased cell survival, growth, and proliferation, particularly in cancer cells where these pathways are often dysregulated. By understanding the specific biochemical pathways affected by 7-Iodo-1H-indazole, researchers can better predict its therapeutic effects and potential side effects, guiding the development of improved derivatives with enhanced therapeutic indices.
Applications in Research and Development
7-Iodo-1H-indazole serves as a valuable tool in various research and development contexts, from basic scientific investigations to applied drug discovery programs.
Medicinal Chemistry
In medicinal chemistry, 7-Iodo-1H-indazole serves as a crucial building block for the synthesis of diverse indazole derivatives with potential therapeutic applications. These applications include:
-
Development of anticancer agents targeting specific kinases involved in cancer progression
-
Creation of anti-inflammatory compounds that modulate inflammatory pathways
-
Design of enzyme inhibitors with specific selectivity profiles
-
Exploration of novel antibacterial agents targeting bacterial-specific processes
The compound's versatility as a synthetic intermediate allows medicinal chemists to create focused libraries of compounds for biological screening, accelerating the drug discovery process.
Future Perspectives
The exploration of 7-Iodo-1H-indazole and its derivatives continues to evolve, with several promising directions for future research and development.
Structure-Activity Relationship Studies
Future research will likely focus on comprehensive structure-activity relationship (SAR) studies to identify the optimal substitution patterns for specific therapeutic applications. By systematically varying the substituents at different positions of the indazole ring, researchers can develop compounds with improved potency, selectivity, and pharmacokinetic properties.
These SAR studies will benefit from advanced computational techniques, such as molecular modeling and virtual screening, to guide the design of improved derivatives with enhanced therapeutic potential.
Novel Synthetic Methods
The development of novel synthetic methods for the preparation and functionalization of 7-Iodo-1H-indazole will continue to be an active area of research. These efforts may focus on more efficient, sustainable, and scalable synthetic routes, enabling the production of this valuable compound with reduced environmental impact and lower cost.
Emerging technologies such as flow chemistry, photocatalysis, and electrochemistry may offer new opportunities for the synthesis and derivatization of 7-Iodo-1H-indazole, potentially unlocking previously inaccessible structural modifications.
Expanded Therapeutic Applications
As our understanding of the biological activities of 7-Iodo-1H-indazole and its derivatives deepens, new therapeutic applications may emerge. Areas such as neurodegenerative diseases, viral infections, and metabolic disorders may benefit from the development of indazole-based therapeutics with specific activity profiles.
Combination therapies incorporating 7-Iodo-1H-indazole derivatives may also be explored, potentially offering synergistic effects and improved therapeutic outcomes in complex diseases such as cancer and inflammatory conditions.
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